Unraveling the Pharmacological Profile and Mechanism of Action of [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid
Unraveling the Pharmacological Profile and Mechanism of Action of [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the landscape of small-molecule drug discovery, the benzimidazole scaffold is widely recognized as a "privileged structure" due to its ability to mimic purine nucleotides and interact with a diverse array of biological targets. [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid (CAS: 331963-97-4) represents a highly functionalized derivative within this class. While the precise, single-target mechanism of action for this specific compound is still under active elucidation[1], extensive structural-activity relationship (SAR) data from its chemical class reveals a potent polypharmacological profile.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular causality of this compound. We will explore its structural logic, proposed mechanistic pathways (including tubulin modulation, proton pump inhibition, and antioxidant activity), and provide self-validating experimental workflows designed to definitively characterize its biological activity in a laboratory setting.
Structural-Pharmacological Causality
The pharmacological behavior of [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid is dictated by three distinct structural domains, each contributing to its target affinity and pharmacokinetic profile:
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The Benzimidazole Core: Acts as a bioisostere for purines. This allows the molecule to competitively bind to ATP/GTP-binding sites on kinases and structural proteins (e.g., β -tubulin).
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The N-1 Cyclohexyl Substitution: The addition of a bulky, aliphatic cyclohexyl ring significantly increases the lipophilic partition coefficient (LogP). This enhances cell membrane permeation and anchors the molecule into deep hydrophobic pockets of target proteins.
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The C-2 Thioacetic Acid Linker: This moiety provides critical hydrogen-bond donor/acceptor sites. Furthermore, under acidic physiological conditions, the thioacetic acid side chain can undergo intramolecular cyclization with the N-3 atom of the benzimidazole core, yielding a 1,3-thiazolo[3,2-a]benzimidazol-3(2H)-one derivative[2]. This cyclization acts as a potential prodrug mechanism, dramatically altering the molecule's electrostatic surface and shifting its affinity toward antimicrobial and anthelmintic pathways[3].
SAR logic and target interactions of the benzimidazole-thioacetic acid scaffold.
Proposed Mechanisms of Action (MoA)
Based on the morphological and electronic properties of (1H-benzimidazol-2-ylthio)acetic acid derivatives[4], the compound is hypothesized to act via three primary mechanisms:
Cytoskeletal Modulation (Tubulin Polymerization Inhibition)
Benzimidazole thio-derivatives are well-documented modulators of the cytoskeleton[5]. The compound likely binds to the colchicine-binding site at the interface of α and β -tubulin. By wedging its cyclohexyl group into the hydrophobic sub-pocket and anchoring the thioacetic acid via hydrogen bonding, it prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Proton Pump Inhibition (H+/K+ ATPase)
Similar to the gold-standard drug omeprazole, benzimidazole derivatives containing a sulfur-linked side chain can act as gastric H+/K+ ATPase inhibitors[5]. The thioacetic acid moiety can interact with luminal cysteine residues on the proton pump, blocking the K+-dependent hydrolysis of ATP and suppressing gastric acid secretion.
Antioxidant & Radical Scavenging Activity
Recent studies on benzimidazole-2-ylthio acetic acids demonstrate significant antioxidant properties governed by Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET) mechanisms[3]. The compound can scavenge reactive oxygen species (ROS) in lipid phases, protecting cellular membranes from lipid peroxidation.
Quantitative Data Summaries
To contextualize the compound's utility, the following tables summarize its physicochemical properties and class-representative pharmacological benchmarks.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Characteristic | Pharmacological Implication |
| Molecular Weight | 290.38 g/mol | Optimal for oral bioavailability (complies with Lipinski's Rule of 5). |
| Formula | C15H18N2O2S | Indicates a balance of lipophilic carbon framework and polar heteroatoms. |
| Crystal Morphology | Dendritic / Needle-shaped | Phase separation impacts solubility and formulation strategies[4]. |
| Cyclization Potential | High (pH < 5) | Potential to act as an acid-activated prodrug[2]. |
Table 2: Class-Representative Pharmacological Benchmarks (Derived from structurally analogous benzimidazole-thioacetic acids)
| Target / Assay | Representative IC50 / MIC | Primary Mechanism of Action |
| β-Tubulin Polymerization | 1.5 - 5.0 μM | Binds colchicine site; prevents microtubule assembly. |
| H+/K+ ATPase (Gastric) | 10 - 50 μM | Thioether interaction; suppresses proton pump activity. |
| Antimicrobial (Gram +) | 16 - 125 μg/mL | Membrane disruption / oxidative stress induction[3]. |
| Antioxidant (Lipid Phase) | ~50-75% LP inhibition | Hydrogen Atom Transfer (HAT) radical scavenging[3]. |
Self-Validating Experimental Protocols
To empirically validate the MoA of [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid, researchers must employ self-validating assay systems. The following protocols are designed with strict internal controls to ensure data integrity.
Self-validating experimental workflow for target elucidation.
Protocol 1: Real-Time Tubulin Polymerization Kinetics Assay
Causality Focus: Tubulin assembly is highly temperature and energy-dependent. By monitoring fluorescence in real-time, we can distinguish between kinetic delay (Vmax reduction) and total assembly failure.
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Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
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Causality: PIPES maintains physiological pH without chelating metals. Mg2+ is essential for GTP binding, while EGTA chelates trace Ca2+ which would otherwise spontaneously depolymerize tubulin.
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Compound Dosing: Dissolve the compound in anhydrous DMSO to a 10 mM stock. Dilute into PEM buffer to final concentrations of 1, 10, and 50 μM. Ensure final DMSO concentration is strictly <1% to prevent solvent-induced protein denaturation.
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Control Setup (Critical): Include Paclitaxel (10 μM) as a polymerization enhancer (positive control) and Nocodazole (10 μM) as a polymerization inhibitor (negative control).
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Reaction Initiation: In a 96-well half-area plate, combine the compound with 3 mg/mL purified porcine brain tubulin, 1 mM GTP (energy source), and 10 μM DAPI (fluorescent reporter).
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Kinetic Measurement: Immediately place the plate in a fluorometer pre-heated to 37°C. Read fluorescence (Ex 340 nm / Em 450 nm) every 60 seconds for 1 hour.
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Data Interpretation: If the compound acts as a tubulin destabilizer, the Vmax of the exponential growth phase will decrease dose-dependently, mirroring the Nocodazole control.
Protocol 2: K+-Dependent H+/K+ ATPase Inhibition Assay
Causality Focus: To prove the compound acts on the proton pump, the assay must isolate K+-dependent ATP hydrolysis from background phosphatase activity.
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Vesicle Preparation: Isolate gastric microsomes from lyophilized porcine stomach using sucrose gradient centrifugation to enrich for H+/K+ ATPase.
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Reaction Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 2 mM ATP. Split into two batches: one with 10 mM KCl and one without KCl.
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Causality: The K+-free well serves as the baseline biological noise. True proton pump activity is the difference between the (+KCl) and (-KCl) wells.
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Pre-incubation: Incubate the microsomes with the compound (0.1 - 100 μM) for 30 minutes at 37°C. Include Omeprazole (10 μM) as the self-validating positive control.
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Initiation & Termination: Add ATP to initiate the reaction. After 30 minutes, terminate by adding Malachite Green / Ammonium Molybdate reagent. This reagent forms a colorimetric complex with the inorganic phosphate (Pi) released during ATP hydrolysis.
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Quantification: Read absorbance at 620 nm. Calculate the IC50 using non-linear regression analysis of the Pi release curve.
References[1] Title: Buy[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid (EVT ...
Source: evitachem.com URL: 4] Title: benzimidazole derivative compound: Topics by Science.gov Source: science.gov URL: 3] Title: Synthesis, electronic properties, antioxidant and antibacterial activity of some new benzimidazoles Source: researchgate.net URL: 5] Title: Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review Source: isca.me URL: 2] Title: Synthesis of novel thiazolobenzimidazoles Source: scispace.com URL:
